molecular formula C15H17ClN2O3S B5123606 2-methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

2-methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B5123606
M. Wt: 340.8 g/mol
InChI Key: VVQOGUPSGYGTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a broader class of chemicals known as pyrimidine derivatives. Pyrimidines are a crucial class of heterocyclic aromatic organic compounds, similar to pyridine but with a nitrogen atom at positions 1 and 3 in the ring structure. These compounds are significant in biological systems as they form part of the structure of nucleotides, the basic building blocks of DNA and RNA.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multicomponent reactions, such as the Biginelli reaction, which is a condensation reaction involving a β-dicarbonyl compound, an aldehyde, and urea or thiourea. For example, the compound "Methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate" was synthesized via a Biginelli reaction, indicating a potential method for synthesizing the target compound (Pan, Zhang, & Liu, 2009).

Molecular Structure Analysis

Pyrimidine derivatives often exhibit diverse molecular geometries, influenced by their substituents. X-ray crystallography studies provide insights into their structure, showing planarity or non-planarity of the pyrimidine ring and the spatial arrangement of substituents, which significantly affects their reactivity and interactions (Al‐Refai, Geyer, Marsch, & Ali, 2014).

Chemical Reactions and Properties

Pyrimidine derivatives participate in various chemical reactions, including nucleophilic substitutions and cyclizations, leading to the formation of complex structures with diverse biological activities. Their chemical properties are deeply influenced by the substituents on the pyrimidine ring, which can alter electron density and reactivity patterns (Akbari et al., 2008).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. These properties are determined by the molecular structure and can be studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Vyas, Pansuriya, Naliapara, & Joshi, 2013).

Chemical Properties Analysis

The chemical behavior of pyrimidine derivatives is significantly influenced by their electron-donating or electron-withdrawing substituents, affecting their acidity, basicity, and nucleophilicity. Spectroscopic techniques, including NMR and IR spectroscopy, are essential tools for elucidating these properties and understanding the compound's reactivity (Cuadrado, Pérez, & Soto, 1984).

properties

IUPAC Name

2-methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-9-12(14(19)21-8-7-20-2)13(18-15(22)17-9)10-3-5-11(16)6-4-10/h3-6,13H,7-8H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQOGUPSGYGTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Cl)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.